B1576560 Gallidermin

Gallidermin

Cat. No.: B1576560
Attention: For research use only. Not for human or veterinary use.
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Description

Gallidermin is a type A lantibiotic, a class of ribosomally synthesized and post-translationally modified peptide antibiotics . This 22-amino acid peptide is characterized by the presence of the thioether amino acids lanthionine and methyllanthionine, which form its characteristic polycyclic structure . It exhibits potent bactericidal activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Notably, research demonstrates its high efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), with studies showing low MIC and MBC values . The primary mechanism of action involves binding to the cell wall precursor lipid II, a target that contributes to its high potency . This binding effectively inhibits peptidoglycan biosynthesis, disrupting cell wall formation . While pore formation can occur in model membranes, studies indicate that for many bacterial strains, including Lactococcus lactis , the bactericidal activity of this compound is primarily based on cell wall biosynthesis inhibition rather than pore formation . Furthermore, this compound has been shown to interact with precursors of wall teichoic acid (WTA), promoting its activity . A key area of research interest is this compound's significant anti-biofilm activity. It efficiently prevents biofilm formation by staphylococci, an effect potentially linked to the repression of biofilm-related genes such as ica (intercellular adhesin) and atl (major autolysin) . This makes it a promising candidate for investigating strategies against device-associated infections. In vitro studies have shown that this compound exhibits low cytotoxicity against human cells, including dermal fibroblasts and red blood cells, and does not induce strong proinflammatory responses . This product is provided for research purposes to explore alternative antimicrobial strategies, study lantibiotic mechanisms, and develop solutions for combating multidrug-resistant bacterial infections and biofilms.

Properties

bioactivity

Antibacterial

sequence

IASKFLCTPGCAKTGSFNSYCC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Gallidermin exhibits potent bactericidal effects against several strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.

  • Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that the MIC for MRSA is as low as 1.56 μg/ml, indicating its effectiveness even at minimal concentrations .
  • Biofilm Inhibition : this compound has been shown to prevent biofilm formation in S. aureus and S. epidermidis, making it a valuable candidate for treating infections where biofilm development is a concern .
Bacterial StrainMIC (μg/ml)MBC (μg/ml)
Methicillin-sensitive S. aureus12.525
Methicillin-resistant S. aureus1.563.125
S. epidermidis6.2512.5

Clinical Applications

Given its potent antimicrobial properties, this compound is being explored as a potential treatment for skin infections and other conditions caused by resistant bacteria.

  • Case Study : In vitro studies have indicated that this compound can effectively inhibit the proinflammatory responses induced by bacterial infections in fibroblasts, suggesting its potential use in inflammatory skin conditions .

Biotechnological Applications

This compound's production can be optimized through biotechnological methods:

  • Fermentation Techniques : Research indicates that enhancing fermentation processes can improve this compound yield significantly, making it more viable for commercial applications .
  • Siderophore Conjugates : this compound has been chemically modified to create conjugates with siderophores, which may enhance its delivery and efficacy against specific bacterial strains .

Chemical Reactions Analysis

Molecular Dynamics Simulations of Binding

Molecular dynamics (MD) simulations have been performed to understand the binding modes of gallidermin to lipid II .

Binding Motif Nisin, epidermin, and this compound share a similar binding motif, where the backbone amide protons of residues 1–7 orient into a single center to capture the pyrophosphate (PPi) moiety via the simultaneous formation of intermolecular hydrogen bonds . This interaction, along with a salt bridge between a negatively charged pyrophosphate and a positively charged peptide N-terminus, determines the interaction .

System CompositionMD Duration, ns
Peptides 1–12 in solution
Nisin 1–12 (1)/Water (5694)/Cl − (1)5 × 500
Epidermin 1–12 (1)/Water (5687)/Cl − (1)5 × 500
This compound 1–12 (1)/Water (5687)/Cl − (1)5 × 500
Peptides 1–12 with DMPPi in solution
Nisin 1–12 (1)/DMPPi (1)/Water (6707)/Na + (1)5 × 500
Epidermin 1–12 (1)/DMPPi (1)/Water (6706)/Na + (1)5 × 500
This compound 1–12 (1)/DMPPi (1)/Water (6707)/Na + (1)5 × 500
Nisin 1–12(Dha5Lys) (1)/DMPPi (1)/Water (5690)4 × 500
Nisin 1–12 (1)/DMPPi (3)/Water (5671)/Na + (5)5 × 500
Epidermin 1–12 (1)/DMPPi (3)/Water (5661)/Na + (5)5 × 500
This compound 1–12 (1)/DMPPi (3)/Water (5670)/Na + (5)5 × 500
Nisin 1–12(Dha5Lys) (1)/DMPPi (3)/Water (5673)/Na + (4)4 × 500

Advantage over Nisin Epidermin and this compound have an advantage over nisin due to the presence of an alternative NH3+NH_3^+
-group of the Lys4 side chain . In MD trajectories, charged groups of Ile1 and Lys4 interact interchangeably with DMPPi, wrapping it from the opposite side to the ring's plane .

Comparison with Similar Compounds

Table 1: Structural Comparison of Gallidermin with Key Lantibiotics

Compound Residues Thioether Bridges Key Structural Features Producer Organism
This compound 21 4 Leu6, S-(2-aminovinyl)-D-cysteine Staphylococcus gallinarum
Epidermin 21 4 Ile6, S-(2-aminovinyl)-D-cysteine Staphylococcus epidermidis
Nisin A 34 5 Dehydroalanine, lysinoalanine bridges Lactococcus lactis
Staphylococcin T 21 4 Homologous N-terminal, variable C-terminal Staphylococcus simulans

Antimicrobial Activity

This compound exhibits superior bactericidal activity against staphylococci compared to epidermin and nisin (Table 2). Its minimal inhibitory concentration (MIC) for MRSA (1.56 μg/ml) is 8-fold lower than for methicillin-sensitive S. aureus (MSSA) (12.5 μg/ml), suggesting enhanced efficacy against drug-resistant strains . In contrast, nisin shows MICs of 3.12–6.25 μg/ml against similar strains .

Table 2: MIC/MBC Values of this compound vs. Comparators

Organism This compound (MIC, μg/ml) Epidermin (MIC, μg/ml) Nisin (MIC, μg/ml)
S. epidermidis (117) 6.25 12.5 12.5
S. aureus (MSSA) 12.5 25 6.25
S. aureus (MRSA) 1.56 3.12 3.12
Propionibacterium acnes 0.78 1.56 N/A

Mechanism of Action

This compound employs a dual mechanism:

Lipid II Binding : Binds lipid II with high affinity (KD = 0.28 µM), disrupting cell wall synthesis .

Membrane Insertion : Induces pore formation in lipid II-free membranes (KD = 0.27 µM), causing depolarization and cell death .
This dual action contrasts with nisin, which relies predominantly on lipid II binding, and epidermin, which has weaker membrane insertion capacity .

Cytotoxicity and Immunomodulation

This compound demonstrates low cytotoxicity compared to other lantibiotics:

  • Human Fibroblasts: No cytotoxicity at ≤400 μg/ml; only 1% hemolysis in red blood cells vs. 5% for nisin .
  • Inflammatory Response : Suppresses S. aureus-induced CXCL8 and IL-6 release in fibroblasts, reducing inflammation .

Preparation Methods

Genetic Basis and Biosynthesis

This compound biosynthesis starts with the ribosomal synthesis of a prepropeptide encoded by the gdmA gene. This precursor undergoes extensive posttranslational modifications, including dehydration of threonine and serine residues and formation of lanthionine rings, catalyzed by enzymes encoded in the this compound gene cluster (gdmB, gdmC, gdmD, etc.).

  • The gene cluster responsible for this compound production is highly homologous to the epidermin gene cluster in S. epidermidis, facilitating assumptions about biosynthesis based on epidermin studies.
  • Posttranslational modifications are essential for biological activity and include the formation of unusual amino acids such as dehydrobutyrine and dehydroalanine, as well as lanthionine bridges.
  • The leader peptide plays a critical role in preventing toxicity to the producing strain during biosynthesis and is cleaved extracellularly by a subtilisin-like protease (gdmP or epiP homolog) to release mature this compound.

Genetic Engineering for Enhanced Production

  • A mutant strain of S. gallinarum Tü3928 lacking the extracellular prethis compound protease gene (gdmP) was constructed by replacing gdmP with a kanamycin resistance gene (aphIII). This mutant produced prethis compound precursors with truncated leader peptides, which showed no toxicity to the producer strain, allowing higher yields.
  • This genetic modification led to a 50% increase in prethis compound molar titer during fermentation, demonstrating that reducing self-toxicity is a viable strategy for improving this compound production.

Fermentation and Cultivation Conditions

Culture Media and Growth Conditions

  • S. gallinarum Tü3928 is typically cultured in YE4 medium or Medium 21, which contains yeast extract, NaCl, and maltose at pH 7.2.
  • Cultures are grown at 37°C with shaking at 225 rpm to ensure aeration and optimal growth.
  • Antibiotics such as kanamycin, chloramphenicol, or tetracycline are used for selection when appropriate.

Two-Stage Production Process

  • To circumvent product toxicity, a novel two-stage fermentation process was developed:
    • Growth phase: Cultivation of the producer strain to mid-log phase without this compound accumulation.
    • Production phase: Induction of this compound synthesis with controlled expression and secretion to minimize autotoxicity.
  • This process leverages the genetic modifications and optimized culture conditions to increase volumetric productivity.

Isolation and Purification

  • After fermentation, cells are harvested and subjected to centrifugation and washing steps.
  • The cell pellet is treated with SDS and β-mercaptoethanol at 65°C to remove cell wall-attached proteins, including this compound precursors.
  • The supernatant is then subjected to electrophoresis on SDS-PAGE gels containing heat-killed Micrococcus luteus to detect antimicrobial activity.

Analytical Methods for this compound Characterization

High-Performance Liquid Chromatography (HPLC)

  • This compound and prethis compound are separated using reversed-phase HPLC on a Prontosil Eurobond C18 column.
  • The mobile phase consists of aqueous phosphoric acid and acetonitrile with a linear gradient over 14 minutes at 25°C.
  • Detection is performed using diode array and refractive index detectors.

Mass Spectrometry

  • Electrospray ionization mass spectrometry (ESI-MS) confirms the identity and posttranslational modifications of this compound.
  • Prethis compound and this compound show identical masses after tryptic cleavage, confirming the mature peptide structure.
  • Mass spectrometry also verifies the presence of truncated leader peptides in mutant strains.

Summary Table of Preparation Methods

Preparation Step Description Key Details/Findings
Genetic Engineering Deletion of gdmP gene to prevent prethis compound protease activity Increased prethis compound production by 50%; truncated leader prevents toxicity
Culture Medium YE4 or Medium 21 with yeast extract, NaCl, maltose; pH 7.2 Incubation at 37°C, 225 rpm shaking
Two-Stage Fermentation Separate growth and production phases to reduce autotoxicity Enhanced volumetric productivity
Cell Harvesting and Treatment Centrifugation, washing, SDS/β-mercaptoethanol treatment at 65°C Removes cell wall proteins and releases this compound
HPLC Purification Reversed-phase HPLC on C18 column with phosphoric acid/acetonitrile gradient Efficient separation and quantification
Mass Spectrometry Analysis ESI-MS for mass confirmation and modification analysis Confirms mature this compound structure and posttranslational modifications

Q & A

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

  • Approach : Compare pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., Cmax, AUC/MIC) across models. Test for Gallidermin degradation in serum using LC-MS. Evaluate host factors (e.g., immune cell interactions) via co-culture assays with macrophages .

Q. What criteria determine whether this compound’s off-target effects on human cells warrant further scrutiny?

  • Framework : Assess cytotoxicity in primary human keratinocytes via MTT assays. Use transcriptomics to identify dysregulated pathways (e.g., apoptosis, inflammation). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Interdisciplinary Research

Q. How can this compound research integrate synthetic biology for enhanced production yields?

  • Strategy : Engineer Bacillus subtilis expression systems with inducible promoters (e.g., Pgrac) and ribosomal binding site optimization. Monitor yield via qPCR of precursor peptide genes (e.g., gdmA) and compare with wild-type strains .

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